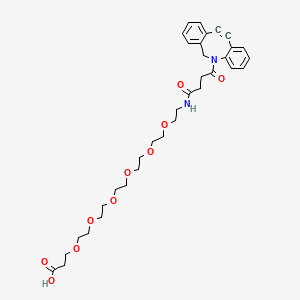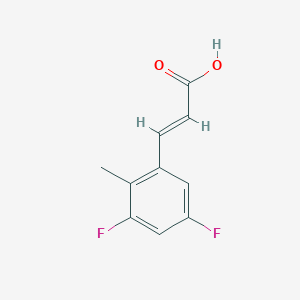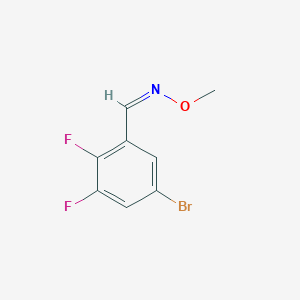
(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of a nitrogen-oxygen double bond (C=N-OH) and are known for their diverse biological and chemical properties. This particular compound features a bromine atom, two fluorine atoms, and a methoxy group attached to a benzaldehyde core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime typically involves the reaction of 5-bromo-2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime in the desired Z-configuration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzaldehyde derivatives
Scientific Research Applications
(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards certain targets. This compound has been shown to inhibit various kinases and enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime: The E-isomer of the compound, which may have different biological activities and stability.
5-bromo-2,3-difluorobenzaldehyde oxime: Lacks the methoxy group, which can affect its reactivity and biological properties.
2,3-difluorobenzaldehyde oxime: Lacks both the bromine and methoxy groups, resulting in different chemical and biological characteristics
Uniqueness
(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methoxy group, enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .
Properties
Molecular Formula |
C8H6BrF2NO |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
(Z)-1-(5-bromo-2,3-difluorophenyl)-N-methoxymethanimine |
InChI |
InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4- |
InChI Key |
MNWWSXUNSCUBHU-QCDXTXTGSA-N |
Isomeric SMILES |
CO/N=C\C1=C(C(=CC(=C1)Br)F)F |
Canonical SMILES |
CON=CC1=C(C(=CC(=C1)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


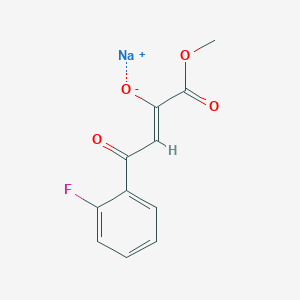
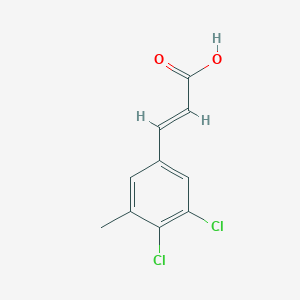
![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
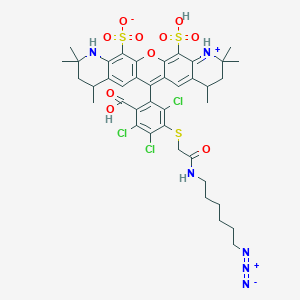
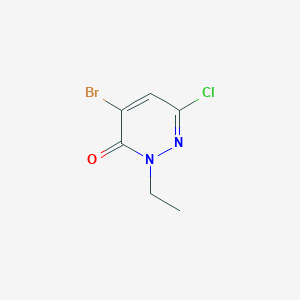
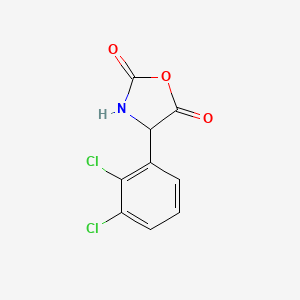
![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
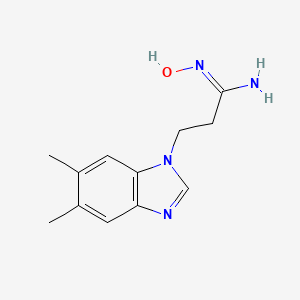
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)
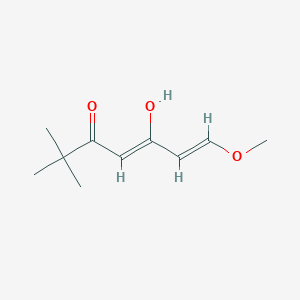
![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
